Dutasteride Impurity L Dutasteride Impurity L
Brand Name: Vulcanchem
CAS No.: 1365545-48-7
VCID: VC0195110
InChI: InChI=1S/C26H26F6N2O2/c1-24-11-10-14-15(3-8-20-16(14)4-9-22(35)33-20)17(24)6-7-19(24)23(36)34-21-12-13(25(27,28)29)2-5-18(21)26(30,31)32/h2,4-5,9,12,14-15,17,19H,3,6-8,10-11H2,1H3,(H,33,35)(H,34,36)/t14-,15+,17-,19+,24-/m0/s1
SMILES:
Molecular Formula: C26H26F6N2O2
Molecular Weight: 512.5 g/mol

Dutasteride Impurity L

CAS No.: 1365545-48-7

Cat. No.: VC0195110

Molecular Formula: C26H26F6N2O2

Molecular Weight: 512.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dutasteride Impurity L - 1365545-48-7

Specification

CAS No. 1365545-48-7
Molecular Formula C26H26F6N2O2
Molecular Weight 512.5 g/mol
IUPAC Name (1S,3aS,3bS,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Standard InChI InChI=1S/C26H26F6N2O2/c1-24-11-10-14-15(3-8-20-16(14)4-9-22(35)33-20)17(24)6-7-19(24)23(36)34-21-12-13(25(27,28)29)2-5-18(21)26(30,31)32/h2,4-5,9,12,14-15,17,19H,3,6-8,10-11H2,1H3,(H,33,35)(H,34,36)/t14-,15+,17-,19+,24-/m0/s1
Standard InChI Key CTNHFYMGIWYKRI-HUFDCIJMSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5=C3C=CC(=O)N5
Canonical SMILES CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5=C3C=CC(=O)N5

Introduction

Physical and Chemical Properties

Dutasteride Impurity L possesses distinct physical and chemical characteristics that differentiate it from dutasteride and other related impurities. Based on available data, the compound has the following properties:

PropertyValue
Molecular FormulaC₂₆H₂₆F₆N₂O₂
Molecular Weight512.50 g/mol
CAS Number1365545-48-7
Physical StateSolid (inferred based on similar compounds)
Structural CategoryDutasteride-related compound

The molecular formula of Dutasteride Impurity L (C₂₆H₂₆F₆N₂O₂) differs from that of dutasteride (C₂₇H₃₀F₆N₂O₂), indicating a structural variation that likely occurs during synthesis . This difference of one carbon and four hydrogen atoms suggests specific modifications in the chemical structure compared to the parent compound.

Analytical Detection and Identification Methods

The detection and quantification of Dutasteride Impurity L in pharmaceutical preparations involve sophisticated analytical methodologies. The primary analytical techniques employed include:

Mass Spectrometry

LC-MS/MS analysis provides crucial information about the molecular mass and fragmentation patterns of dutasteride impurities. For impurity characterization, the molecular ion and fragmentation patterns are compared with those of dutasteride to determine structural similarities and differences .

Mass spectrometry can confirm the molecular weight of Dutasteride Impurity L (512.50) and provide insights into its structural features through fragmentation patterns and isotope distribution analysis.

Spectroscopic Methods

IR spectroscopy and NMR spectroscopy are essential for structural elucidation:

  • IR spectroscopy: Identifies functional groups and provides information about carbonyl groups and other key structural features

  • 1H NMR and 13C NMR: Reveal the position and environment of hydrogen and carbon atoms, crucial for determining structural differences between dutasteride and its impurities

In general, dutasteride impurities show characteristic shifts in NMR spectra that correspond to specific structural modifications. For instance, isomeric impurities might show distinct shifts in the 17th position proton and carbon compared to dutasteride .

Role in Pharmaceutical Quality Control

Dutasteride Impurity L plays a significant role in pharmaceutical quality control processes. Its importance can be summarized in several key aspects:

Reference Standard

Comparison with Other Dutasteride Impurities

To understand Dutasteride Impurity L in context, it's valuable to compare it with other known dutasteride impurities:

ImpurityMolecular FormulaMolecular WeightDistinctive Features
Dutasteride Impurity LC₂₆H₂₆F₆N₂O₂512.50CAS: 1365545-48-7
Dutasteride EP Impurity DC₂₇H₂₈F₆N₂O₂526.5317-alfa-5-ene derivative
Dutasteride EP Impurity EC₂₇H₃₀F₆N₂O₂528.5417-alpha-epimer
Dutasteride EP Impurity HC₄₆H₅₅F₆N₃O₄827.96alfa-Dimer structure
Dihydro DutasterideC₂₇H₃₂F₆N₂O₂530.56Reduced form
Desmethyl Dutasteride-508.46Missing methyl group

This comparison highlights the structural diversity among dutasteride impurities and positions Dutasteride Impurity L within this family of compounds .

Synthesis and Formation Pathways

Understanding the formation of Dutasteride Impurity L requires examination of dutasteride synthesis pathways. While specific synthesis information for Impurity L wasn't detailed in the sources, general pathways for dutasteride impurity formation have been documented:

Oxidation-Related Formation

Regulatory Considerations

The regulatory landscape surrounding Dutasteride Impurity L involves several important considerations:

Pharmacopoeial Standards

Applications in Research and Development

Dutasteride Impurity L has several important applications in pharmaceutical research and development:

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